molecular formula C8H11Cl2N3 B1344640 (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride CAS No. 779353-78-5

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride

Cat. No.: B1344640
CAS No.: 779353-78-5
M. Wt: 220.1 g/mol
InChI Key: QGCVTNMXYDMSSZ-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • Benzimidazole
  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Comparison: (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, bioavailability, and specific biological activities.

Properties

IUPAC Name

3H-benzimidazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVTNMXYDMSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267874-51-1
Record name (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
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